4-[(4-Chloro-3-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid
Overview
Description
4-[(4-Chloro-3-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a morpholine ring, a sulfonyl group, and a chlorobenzoyl moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chloro-3-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chlorobenzoyl Intermediate: The initial step involves the chlorination of benzoic acid to form 4-chlorobenzoic acid.
Introduction of the Morpholine Ring: The chlorobenzoyl intermediate is then reacted with morpholine under controlled conditions to introduce the morpholine ring.
Sulfonylation: The morpholinyl intermediate undergoes sulfonylation using a suitable sulfonylating agent to introduce the sulfonyl group.
Final Coupling: The sulfonylated intermediate is then coupled with 4-aminobenzoic acid to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chloro-3-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to reduce the sulfonyl group to a sulfide.
Substitution: The chlorobenzoyl moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-Chloro-3-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Chloro-3-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfonyl group and morpholine ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-morpholin-4-yl-benzoic acid: Similar structure but lacks the sulfonyl group.
4-Chloro-3-{[2-(morpholin-4-yl)phenyl]sulfamoyl}benzoic acid: Contains a similar sulfonyl group but with different substituents.
Uniqueness
4-[(4-Chloro-3-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid is unique due to the combination of its structural features, including the morpholine ring, sulfonyl group, and chlorobenzoyl moiety
Properties
IUPAC Name |
4-[(4-chloro-3-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O6S/c19-15-6-3-13(11-16(15)28(25,26)21-7-9-27-10-8-21)17(22)20-14-4-1-12(2-5-14)18(23)24/h1-6,11H,7-10H2,(H,20,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKXSQRQLRKEGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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